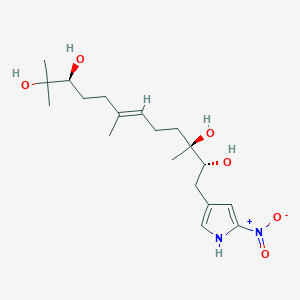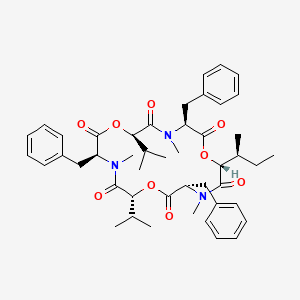
1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride
Vue d'ensemble
Description
Melperone-d4 (chlorhydrate) est une forme deutérée du chlorhydrate de melperone, un antipsychotique atypique appartenant à la classe chimique des butyrophénones. Ce composé est principalement utilisé dans la recherche scientifique comme étalon interne pour la quantification de la melperone . La melperone elle-même est utilisée depuis plus de 30 ans dans l'Union européenne pour traiter des affections telles que la schizophrénie, les troubles du sommeil et les dysfonctionnements psychomoteurs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Melperone-d4 (chlorhydrate) implique l'incorporation d'atomes de deutérium dans la molécule de Melperone. Cela est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Les voies de synthèse et les conditions de réaction spécifiques peuvent varier, mais elles impliquent généralement l'utilisation de réactifs et de solvants deutérés .
Méthodes de production industrielle
La production industrielle de Melperone-d4 (chlorhydrate) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'utilisation d'équipements spécialisés pour manipuler les composés deutérés et garantir la pureté et la cohérence du produit final. Les méthodes de production sont conçues pour répondre aux exigences rigoureuses des produits chimiques de qualité recherche .
Analyse Des Réactions Chimiques
Types de réactions
Melperone-d4 (chlorhydrate) peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction peuvent varier en fonction du résultat souhaité, mais impliquent généralement des températures et des pressions contrôlées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de Melperone-d4 (chlorhydrate) peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent conduire à une large gamme de dérivés en fonction du nucléophile utilisé .
Applications de la recherche scientifique
Melperone-d4 (chlorhydrate) est largement utilisé dans la recherche scientifique pour diverses applications, notamment :
Biologie : Il est utilisé dans des études qui examinent la pharmacocinétique et le métabolisme de la melperone.
Mécanisme d'action
Melperone-d4 (chlorhydrate) exerce ses effets en agissant comme antagoniste des récepteurs dopaminergiques D2 et sérotoninergiques 5HT2A. Cela signifie qu'il se lie à ces récepteurs et bloque leur activité, ce qui contribue à soulager les symptômes de la psychose et d'autres troubles psychiatriques. Le composé a une faible affinité pour les récepteurs D2, ce qui réduit le risque de sursensibilité des récepteurs de la dopamine .
Applications De Recherche Scientifique
Melperone-d4 (hydrochloride) is widely used in scientific research for various applications, including:
Mécanisme D'action
Melperone-d4 (hydrochloride) exerts its effects by acting as an antagonist at D2 dopaminergic and 5HT2A serotonergic receptors. This means it binds to these receptors and blocks their activity, which helps to alleviate symptoms of psychosis and other psychiatric disorders. The compound has a weak affinity for D2 receptors, reducing the risk of dopamine receptor supersensitivity .
Comparaison Avec Des Composés Similaires
Composés similaires
Halopéridol : Un autre antipsychotique butyrophénone avec une affinité plus élevée pour les récepteurs D2.
Levomépromazine : Un antipsychotique phénothiazine ayant des utilisations similaires mais une structure chimique différente.
Pipampérone : Un antipsychotique butyrophénone ayant une puissance inférieure à celle de la melperone.
Unicité
Melperone-d4 (chlorhydrate) est unique en raison de sa forme deutérée, qui offre des avantages dans les applications de recherche, tels qu'une meilleure stabilité et une dégradation métabolique réduite. Cela en fait un étalon interne particulièrement précieux en chimie analytique .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-(2,2,6,6-tetradeuterio-4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H/i11D2,12D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYXXIJLKFQGY-ZYMFQSNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])C)[2H].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


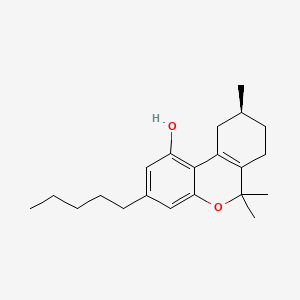
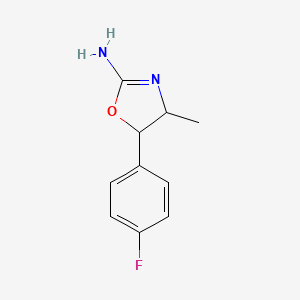
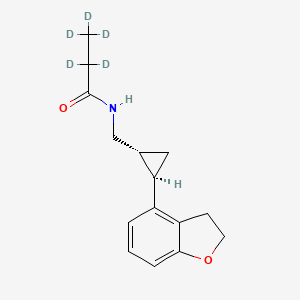

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B3025771.png)
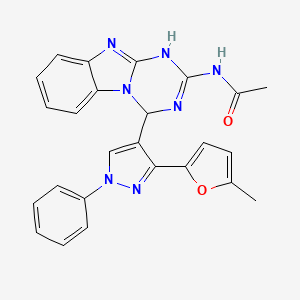
![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)

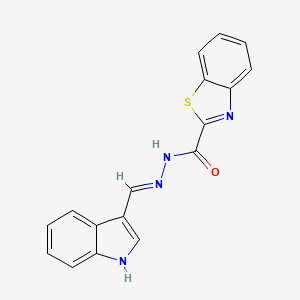
![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)
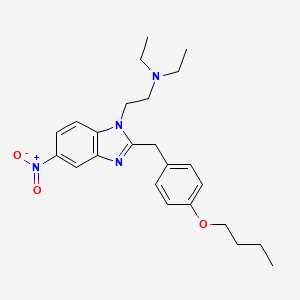
![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)
